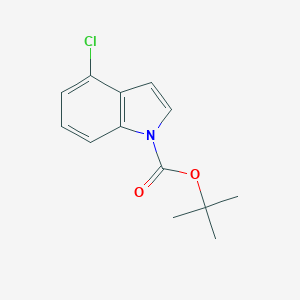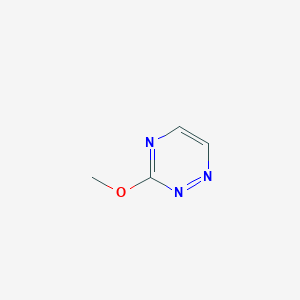
3-Methoxy-1,2,4-triazine
Übersicht
Beschreibung
“3-Methoxy-1,2,4-triazine” is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The triazine structure is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, including “3-Methoxy-1,2,4-triazine”, often involves starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine, and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-1,2,4-triazine” is based on the 1,2,4-triazine core, which is a six-membered heterocyclic ring with three nitrogen atoms . The positions of these nitrogen atoms distinguish the isomers of triazine .
Chemical Reactions Analysis
1,2,4-Triazine derivatives, including “3-Methoxy-1,2,4-triazine”, readily undergo addition of nucleophilic agents . These processes may include the reaction of 1,2,4-triazine with nitronate .
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitors for Alzheimer’s Disease
3-Methoxy-1,2,4-triazine: derivatives have been explored for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine—a neurotransmitter whose deficiency is linked to Alzheimer’s . The design and synthesis of these derivatives aim to increase cholinergic stimulation in the brain, thereby improving cognitive function in patients.
Antitumor Properties
Triazine derivatives, including those with a 3-Methoxy-1,2,4-triazine moiety, have shown promise in the treatment of various cancers. They have been used clinically to treat lung, breast, and ovarian cancer due to their antitumor properties . The development of new triazine-based compounds continues to be a significant area of research in oncology.
Flame-Retardant Materials
The inherent structure of triazine compounds lends them to applications as flame-retardant materials3-Methoxy-1,2,4-triazine derivatives can be used to create intrinsically flame-retardant phase change materials, addressing the flammability issues of existing organic materials . This application is particularly relevant in the development of safer building materials and textiles.
Biological Applications
In the realm of biology, 3-Methoxy-1,2,4-triazine derivatives are valuable for their diverse biological activities. They have been studied for their roles as corticotrophin-releasing factor receptor antagonists and leukotriene C4 antagonists, which have implications in treating conditions like stress disorders and gastric lesions .
Polymer Synthesis
3-Methoxy-1,2,4-triazine: is also instrumental in the synthesis of polymers. These polymers can be functionalized with silver nanoparticles, leading to materials with unique properties such as antimicrobial activity . The versatility of triazine-based polymers makes them suitable for a wide range of industrial applications.
Drug Development
The triazine scaffold is a versatile component in drug development. 3-Methoxy-1,2,4-triazine derivatives have been investigated for their potential use in siderophore-mediated drug delivery systems. This application is particularly promising for targeting and treating bacterial infections .
Wirkmechanismus
Target of Action
3-Methoxy-1,2,4-triazine is a derivative of the 1,2,4-triazine family . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in cellular processes . For instance, some 1,2,4-triazine derivatives have been found to inhibit enzymes like acetolactate synthase . .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, such as electrostatic interactions . They can interfere with various signaling pathways to induce cell death . The specific interaction of 3-Methoxy-1,2,4-triazine with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
1,2,4-triazine derivatives have been reported to affect a variety of biological pathways, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Result of Action
Some 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Zukünftige Richtungen
Triazine derivatives, including “3-Methoxy-1,2,4-triazine”, have shown potential in various fields such as medicine and materials chemistry . They can serve as intrinsically flame-retardant phase change materials and partially address the flammability issue of existing organic phase change materials . This demonstrates the superiority of chemical bonding as a means of introducing flame retardants as compared to physical blending .
Eigenschaften
IUPAC Name |
3-methoxy-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNOIJVSYNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301715 | |
| Record name | 3-methoxy-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,2,4-triazine | |
CAS RN |
28735-22-0 | |
| Record name | 3-Methoxy-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28735-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,2,4-triazine-N-oxides be synthesized from 3-Methoxy-1,2,4-triazine?
A: According to the research by [], 3-Methoxy-1,2,4-triazines can be converted into their corresponding 1-N-oxides by reacting with perbenzoic acid. These 1-N-oxides can then be further reacted with hydrazine to substitute the methoxy group with hydrazine, yielding 3-hydrazino-1,2,4-triazine-1-oxides. Subsequent oxidation with permanganate leads to the formation of the corresponding 1,2,4-triazine-N-oxides without the methoxy substituent.
Q2: Are there alternative synthetic routes to obtain 1,2,4-triazine-N-oxides besides using 3-Methoxy-1,2,4-triazine as a precursor?
A: Yes, the research indicates that 1,2,4-triazine-N-oxides can also be synthesized directly from the corresponding 1,2,4-triazines without the 3-methoxy substituent []. This is achieved by reacting the unsubstituted 1,2,4-triazines with perbenzoic acid, resulting in the formation of the desired 1-N-oxides. This suggests that the presence of the methoxy group is not a prerequisite for N-oxidation in this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





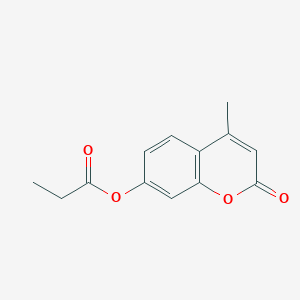

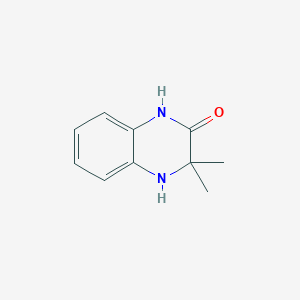


![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

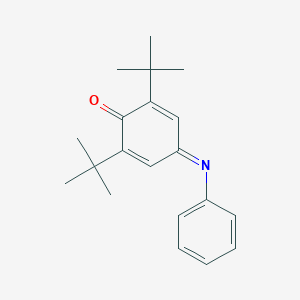
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
